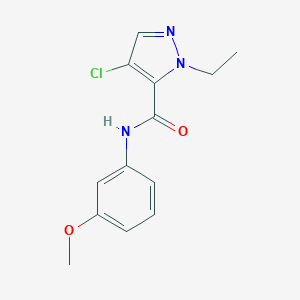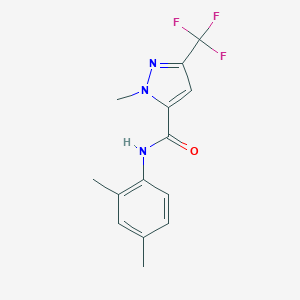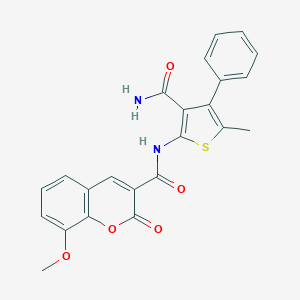
4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide, also known as CENPCAR, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide has been widely studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In neuroscience, 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide has been found to modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders. In drug discovery, 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide is complex and involves multiple pathways and targets. One of the main mechanisms of action is the inhibition of specific enzymes and proteins that are involved in cell signaling and proliferation. 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide has also been shown to modulate the activity of certain ion channels and neurotransmitters, which may contribute to its effects on the nervous system.
Biochemical and Physiological Effects:
4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the specific application and context. In cancer research, 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In neuroscience, 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide has been shown to modulate the release and uptake of certain neurotransmitters, which may have implications for the treatment of neurological disorders. Overall, 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide has been found to have a favorable safety profile and low toxicity in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide is its versatility and potential for use in various applications. 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide is also relatively easy to synthesize and purify, making it accessible for use in academic and industrial settings. However, one of the main limitations of 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain applications.
Future Directions
There are several future directions for research on 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide, including the development of new derivatives and analogs with improved properties and efficacy. In cancer research, future studies may focus on the use of 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide in combination with other drugs or therapies to enhance its anti-cancer effects. In neuroscience, future studies may explore the potential of 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Overall, the potential applications of 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide are vast and exciting, and further research is needed to fully explore its therapeutic potential.
Synthesis Methods
4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide can be synthesized using a simple and efficient method that involves the reaction between 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid and 1-naphthylamine in the presence of a coupling agent. The resulting product is then purified using column chromatography to obtain 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide in high yield and purity.
properties
Product Name |
4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide |
|---|---|
Molecular Formula |
C16H14ClN3O |
Molecular Weight |
299.75 g/mol |
IUPAC Name |
4-chloro-2-ethyl-N-naphthalen-1-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H14ClN3O/c1-2-20-15(13(17)10-18-20)16(21)19-14-9-5-7-11-6-3-4-8-12(11)14/h3-10H,2H2,1H3,(H,19,21) |
InChI Key |
LFJIZKWMZGALCK-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1,3-benzodioxol-5-yl)-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213964.png)
![4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B213967.png)
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B213970.png)
![3-[({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4-methylbenzoic acid](/img/structure/B213972.png)
![4-[5-({2-Nitro-4-methylphenoxy}methyl)-2-furoyl]thiomorpholine](/img/structure/B213974.png)
![1-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-2-methylindoline](/img/structure/B213975.png)


![2-{[(2,4-dichlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B213980.png)
![1-methyl-N-[3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213982.png)

![2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B213984.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B213987.png)